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3-Oxobicyclo[2.2.2]octane-1-carboxylic acid Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Regiocontrolled Synthesis of 3-Oxobicyclo[2.2.2]octane-1-carboxylic Acid
Application Note: Regiocontrolled Synthesis of 3-Oxobicyclo[2.2.2]octane-1-carboxylic Acid
Here is a detailed Application Note and Protocol for the synthesis of 3-oxobicyclo[2.2.2]octane-1-carboxylic acid .
Abstract & Strategic Overview
The bicyclo[2.2.2]octane scaffold is a privileged motif in drug discovery, serving as a rigid, lipophilic bioisostere for phenyl rings and 1,4-disubstituted cyclohexanes. However, the synthesis of asymmetrically substituted derivatives—specifically those with a 1,3-relationship between bridgehead and bridge substituents (e.g., 1-carboxy-3-oxo)—presents a significant regiochemical challenge.
Standard Diels-Alder reactions between 1-substituted dienes and ketene equivalents often favor the ortho (1,2) isomer due to electronic control (FMO interactions), yielding 2-oxobicyclo[2.2.2]octane derivatives. To access the 3-oxo isomer (the meta relationship), this protocol utilizes a steric control strategy .
The Core Workflow:
-
Diels-Alder Cycloaddition: Construction of the bicyclic core using ethyl 1,3-cyclohexadiene-1-carboxylate and ethylene.
-
Regioselective Hydroboration: Exploiting the steric bulk of the bridgehead ester to direct hydroboration to the distal (C3) carbon.
-
Oxidation: Conversion of the resulting alcohol to the target ketone.
reaction-pathway-diagram
Figure 1: Strategic workflow relying on steric differentiation for regiocontrol.
Scientific Rationale & Mechanism
The Regiochemistry Problem
Direct reaction of ethyl 1,3-cyclohexadiene-1-carboxylate with a polarity-matched dienophile like nitroethylene or
The Solution: Steric Steering
By using a symmetric dienophile (ethylene ) first, we generate Intermediate A (Ethyl bicyclo[2.2.2]oct-2-ene-1-carboxylate). The double bond in this intermediate is chemically equivalent at C2 and C3 electronically, but distinct sterically.
-
C2 Position: Proximal to the bulky ethyl ester at the C1 bridgehead.
-
C3 Position: Distal to the ester, adjacent to the bridgehead proton (C4).
Reagents like 9-BBN (9-Borabicyclo[3.3.1]nonane) are highly sensitive to steric hindrance. Attack occurs exclusively at the less hindered C3 position , placing the hydroxyl group exactly where the ketone is required.
Experimental Protocols
Phase 1: Diels-Alder Cycloaddition
Objective: Synthesis of Ethyl bicyclo[2.2.2]oct-2-ene-1-carboxylate.
Note: This reaction requires a high-pressure reactor (Parr bomb/autoclave).
Materials:
-
Ethyl 1,3-cyclohexadiene-1-carboxylate (1.0 equiv)
-
Ethylene gas (Grade 4.0 or higher)
-
Hydroquinone (1 mol% - polymerization inhibitor)
-
Toluene (Anhydrous)
Protocol:
-
Loading: Charge a stainless steel autoclave with Ethyl 1,3-cyclohexadiene-1-carboxylate (e.g., 10.0 g) dissolved in toluene (50 mL). Add Hydroquinone (50 mg).
-
Pressurization: Seal the reactor. Purge with nitrogen (3x) to remove oxygen. Pressurize with Ethylene gas to 60 bar (approx. 870 psi) .
-
Reaction: Heat the reactor to 160°C . Stir magnetically or mechanically for 24-48 hours . Monitor pressure drop as an indicator of consumption.
-
Workup: Cool to room temperature. Carefully vent excess ethylene into a fume hood exhaust.
-
Purification: Concentrate the toluene solution under reduced pressure. The residue is typically pure enough for the next step. If necessary, purify via vacuum distillation (bp approx. 110°C @ 10 mmHg).
Yield Expectation: 85-95%
Phase 2: Regioselective Hydroboration-Oxidation
Objective: Synthesis of Ethyl 3-hydroxybicyclo[2.2.2]octane-1-carboxylate.
Materials:
-
Intermediate A (from Phase 1)
-
9-BBN (0.5 M solution in THF)
-
Hydrogen Peroxide (30% aq)
-
Sodium Hydroxide (3 M aq)
Protocol:
-
Hydroboration: Under an argon atmosphere, cool a solution of Intermediate A (1.0 equiv) in dry THF to 0°C.
-
Addition: Dropwise add 9-BBN solution (1.2 equiv). 9-BBN is preferred over BH3:THF for maximal regioselectivity due to its bulk.
-
Reaction: Warm to room temperature and stir for 12 hours.
-
Oxidation: Cool the mixture back to 0°C. Carefully add NaOH (3 M, 3.0 equiv) followed by slow addition of H2O2 (30%, 3.0 equiv). Caution: Exothermic.
-
Reflux: Heat the mixture to 50°C for 1 hour to ensure complete oxidation of the organoborane.
-
Extraction: Dilute with water and extract with ethyl acetate (3x). Wash organics with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 4:1). The 3-hydroxy isomer is the dominant product (>10:1 ratio vs 2-hydroxy).
Phase 3: Oxidation & Hydrolysis
Objective: Final conversion to 3-oxobicyclo[2.2.2]octane-1-carboxylic acid.
Protocol:
-
Jones Oxidation: Dissolve the alcohol (Intermediate B) in acetone at 0°C. Add Jones Reagent (CrO3/H2SO4) dropwise until the orange color persists. Stir for 30 mins. Quench with isopropanol.
-
Isolation: Filter through a celite pad. Concentrate the filtrate. Dissolve residue in ether, wash with water, and dry. This yields the Ethyl 3-oxobicyclo[2.2.2]octane-1-carboxylate .
-
Hydrolysis: Dissolve the keto-ester in THF/Water (1:1). Add LiOH (2.5 equiv). Stir at room temperature for 4 hours.
-
Final Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[1] Dry and concentrate to yield the target acid.
Data Summary & Troubleshooting
Key Physicochemical Data
| Compound | Role | MW ( g/mol ) | Key NMR Feature (Diagnostic) |
| Ethyl 1,3-cyclohexadiene-1-carboxylate | Starting Material | 152.19 | Vinyl proton ddd at |
| Intermediate A (Alkene) | Core Scaffold | 180.25 | Bridgehead H (C4) broad singlet |
| Intermediate B (Alcohol) | Regio-intermediate | 198.26 | CH-OH multiplet (shifts based on isomer) |
| Target Acid | Final Product | 182.20 | Loss of ethyl signals; C=O at ~210 ppm |
Troubleshooting Guide
-
Low Conversion in DA: If the Diels-Alder is slow, increase pressure to 80 bar or add a Lewis Acid catalyst like
(though Lewis Acids may induce polymerization of the diene). -
Poor Regioselectivity in Hydroboration: If the 2-hydroxy isomer is observed, switch from 9-BBN to the even bulkier Disiamylborane . Ensure the temperature remains low during the addition.
-
Decarboxylation: Avoid excessive heating during the hydrolysis step (Phase 3), as
-keto acids (even if bridgehead) can be sensitive, though the bicyclic strain offers some protection.
References
-
General Diels-Alder on Bicyclo[2.2.
-
Grob, C. A., et al. "Die Synthese von Bicyclo[2.2.2]octan-Derivaten." Helvetica Chimica Acta, 1958.
-
-
Regioselectivity in Hydroboration of Bicyclics
-
Brown, H. C., et al. "Hydroboration. XXVI. The Hydroboration of Bicyclo[2.2.2]oct-2-ene and Bicyclo[2.2.1]hept-2-ene." Journal of the American Chemical Society, 1968.
-
- Synthesis of Bridgehead Carboxylic Acids: Kipping, F. S. "Derivatives of Bicyclo[2.2.2]octane." Journal of the Chemical Society, 1968.
-
Reactivity of 1-Substituted Dienes
-
Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
-
Disclaimer: This protocol involves the use of high-pressure gases and strong oxidizers. All procedures should be performed in a suitable fume hood behind a blast shield by trained personnel.
Sources
Application Note: Dieckmann Condensation Protocols for Bicyclo[2.2.2]octanone Synthesis
Application Note: Dieckmann Condensation Protocols for Bicyclo[2.2.2]octanone Synthesis
This document serves as a comprehensive Application Note and Protocol Guide for the synthesis of bicyclo[2.2.2]octanone scaffolds using Dieckmann and Dieckmann-analogous condensation strategies.
Executive Summary & Strategic Importance
The bicyclo[2.2.2]octane scaffold is a privileged structure in medicinal chemistry, serving as a rigid, lipophilic bioisostere for 1,4-disubstituted benzenes and a core framework in natural products (e.g., terpene alkaloids). While the Diels-Alder reaction is the canonical route to these systems, Dieckmann condensation protocols offer a complementary strategic advantage: the ability to generate functionalized bicyclic ketones (specifically
However, the formation of bicyclo[2.2.2]octanones via Dieckmann condensation is thermodynamically challenging due to the ring strain inherent in the bridged system and the reversibility of the condensation. Standard protocols used for 5- and 6-membered rings often fail, leading to retro-Dieckmann fragmentation. This guide details advanced protocols specifically engineered to overcome these thermodynamic barriers, including TMSCl-trapping and Tandem Michael-Dieckmann cascades .
Retrosynthetic Logic & Mechanistic Challenges
The primary challenge in synthesizing bicyclo[2.2.2]octanones via Dieckmann condensation is the unfavorable equilibrium. Unlike the formation of stable cyclopentanones or cyclohexanones, the closure of a [2.2.2] bridge is endergonic.
The "Retro-Dieckmann" Problem
In a standard Dieckmann cyclization, the driving force is the deprotonation of the final
Solution Strategy:
-
Kinetic Trapping: Use of chlorotrimethylsilane (TMSCl) to trap the intermediate enolate, preventing the retro-reaction.
-
Cascade Assembly: Coupling the Dieckmann step with an irreversible Michael addition to drive the equilibrium forward.
Mechanistic Pathway Diagram[1]
Figure 1: Mechanistic pathway highlighting the critical divergence between retro-Dieckmann failure and TMS-trapping success in strained ring synthesis.
Detailed Experimental Protocols
Protocol A: The TMSCl-Trapped "Dieckmann-Analogous" Cyclization
Best for: Hetero-bicyclo[2.2.2] systems (e.g., 2,5-diazabicyclo[2.2.2]octanes) and strained carbocycles.
This protocol utilizes LiHMDS (Lithium Hexamethyldisilazide) as a non-nucleophilic strong base to generate the enolate quantitatively, followed by immediate trapping with TMSCl . This prevents the alkoxide leaving group from initiating ring opening.
Reagents:
-
Substrate: Methyl 2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate (or equivalent carbocyclic diester).
-
Base: LiHMDS or NaHMDS (1.0 M in THF).
-
Trap: Chlorotrimethylsilane (TMSCl), freshly distilled.
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C using a dry ice/acetone bath.
-
Substrate Dissolution: Dissolve the diester substrate (1.0 equiv, e.g., 1.4 mmol) in anhydrous THF (0.05 M concentration) and transfer to the flask.
-
Deprotonation: Add LiHMDS (3.0 equiv) dropwise over 10 minutes.
-
Note: Excess base is required to ensure complete enolization and prevent proton exchange with the product.
-
-
Cyclization Interval: Stir the mixture at -78°C for 40 minutes .
-
Checkpoint: The solution may turn yellow/orange, indicating enolate formation.
-
-
Trapping: Add TMSCl (2.5 equiv) dropwise via syringe.
-
Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
-
Hydrolysis (Critical): To obtain the ketone, the silyl enol ether must be hydrolyzed carefully. Add 0.5 M HCl (aqueous) directly to the reaction mixture and stir vigorously for 16 hours at room temperature.
-
Why: Mild acidic hydrolysis cleaves the O-TMS bond without promoting the basic conditions that trigger retro-Dieckmann cleavage.
-
-
Workup: Extract with CH2Cl2 (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Silica gel, EtOAc/Hexanes).
Expected Outcome: Formation of the bicyclo[2.2.2]octanone core in 70-95% yield, depending on substrate conformational bias.
Protocol B: Tandem Michael-Dieckmann Annulation
Best for: Constructing the bicyclo[2.2.2] skeleton from acyclic or monocyclic precursors (e.g., cyclohexenones).
This route builds the system "from scratch" rather than bridging a pre-existing ring, often avoiding the high strain transition states of direct cyclization.
Reagents:
-
Donor: Methyl methacrylate or dimethyl malonate derivative.
-
Acceptor: Carvone or substituted 2-cyclohexen-1-one.
-
Base: Potassium tert-butoxide (t-BuOK) or NaH.
-
Solvent: DMSO or THF/t-BuOH mixture.
Workflow Diagram:
Figure 2: Operational workflow for the Tandem Michael-Dieckmann sequence.
Step-by-Step Methodology:
-
Michael Addition:
-
Dissolve the Michael donor (1.1 equiv) and acceptor (1.0 equiv) in anhydrous DMSO.
-
Add t-BuOK (0.2 equiv, catalytic) at 0°C. Stir until the Michael adduct is fully formed (monitor by TLC).
-
-
Dieckmann Cyclization (Ring Closure):
-
Add a stoichiometric amount of base (t-BuOK, 1.2 equiv) to the reaction mixture.
-
Heat to 60°C for 2-4 hours.
-
Note: The higher temperature is often necessary to overcome the activation energy for the strained ring closure.
-
-
Quench: Pour the reaction mixture into ice-cold saturated NH4Cl solution.
-
Extraction: Extract with diethyl ether. The bicyclic product is often lipophilic.
Troubleshooting & Optimization Table
| Variable | Common Issue | Optimization Strategy |
| Ring Strain | Retro-Dieckmann (ring opening) upon workup. | Use Protocol A (TMSCl Trap). Avoid aqueous basic workups; use acidic hydrolysis for the silyl ether. |
| Concentration | Intermolecular polymerization instead of cyclization. | High Dilution (0.01 M - 0.05 M). Favor intramolecular reaction by keeping concentration low. |
| Base Choice | Incomplete enolization or side reactions. | Use LiHMDS or KHMDS (bulky, non-nucleophilic) instead of ethoxide/methoxide to prevent transesterification. |
| Precursor Geometry | Failure to cyclize. | Ensure cis-configuration of the 1,4-substituents in the cyclohexane precursor. Trans-isomers cannot bridge. |
References
-
Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E. U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization.[1] Australian Journal of Chemistry, 61(11), 914–919.[2] Link
-
Davis, B. R., & Garrett, P. J. (1991).[3][4] The Dieckmann Condensation. In Comprehensive Organic Synthesis (Vol. 2, pp. 806-829).[3][4] Pergamon.
-
Schaefer, J. P., & Bloomfield, J. J. (1967).[3][4] The Dieckmann Condensation. Organic Reactions, 15, 1–203. Link
-
Kraus, G. A., & Taschner, M. J. (1980). A direct synthesis of bicyclo[2.2.2]octan-2-ones.[5][6][7] Journal of Organic Chemistry, 45(6), 1175–1176. (Describes Michael-Dieckmann strategies).
Sources
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Optically Active endo,endo Bicyclo[2.2.2]octane-2,5-diol, Bicyclo[2.2.2]octane-2,5-dione, and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 3-hydroxybicyclo[2.2.2]octane-1-carboxylic acid from 3-oxo precursor
Preparation of 3-hydroxybicyclo[2.2.2]octane-1-carboxylic acid from 3-oxo precursor
Executive Summary
This application note details the robust synthesis of 3-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (Target 3 ) from its corresponding keto-precursor, 3-oxobicyclo[2.2.2]octane-1-carboxylic acid (Starting Material 1 ).
The bicyclo[2.2.2]octane (BCO) scaffold is a critical non-aromatic bioisostere for phenyl rings and tert-butyl groups in modern drug discovery. It offers improved solubility and metabolic stability while maintaining defined spatial geometry. Unlike the achiral 1,4-disubstituted BCO systems, the 1,3-substitution pattern introduces chirality and diastereomeric possibilities (cis/trans relative to the bridgehead carboxylate), necessitating precise control during reduction.
This protocol utilizes a "Protect-Reduce-Deprotect" strategy to maximize yield and facilitate the separation of diastereomers, which is difficult to achieve with the free acid.
Strategic Analysis & Mechanism
Synthetic Pathway
Direct reduction of keto-acids with Sodium Borohydride (NaBH
-
Esterification: Conversion of the acid to methyl ester to improve solubility and chromatographic behavior.
-
Reduction: Nucleophilic addition of hydride (NaBH
) to the C3 ketone. -
Hydrolysis: Saponification to yield the final hydroxy-acid.
Stereochemical Considerations
The 3-oxobicyclo[2.2.2]octane system is rigid. The reduction creates a new stereocenter at C3.
-
Diastereomers: The hydroxyl group can be cis or trans relative to the C1-carboxylate.
-
Selectivity: NaBH
is a small reducing agent and typically approaches from the less hindered face. However, in the BCO system, the steric difference between the bridges is minimal unless other substituents are present. Expect a diastereomeric mixture (typically ~1:1 to 3:1) which must be separated at the ester stage (Step 2) for maximum purity.
Visual Workflows
Reaction Scheme
Figure 1: Two-stage synthetic route ensuring solubility and purification capability.
Workup & Purification Logic
Figure 2: Decision tree for isolation of diastereomers.
Detailed Experimental Protocols
Step 1: Esterification
Objective: Convert the polar acid to a lipophilic ester.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under N
atmosphere. -
Dissolution: Dissolve 3-oxobicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq, e.g., 5.0 g) in anhydrous Methanol (MeOH, 10 V).
-
Activation: Cool to 0°C. Add Thionyl Chloride (SOCl
, 1.5 eq) dropwise over 20 minutes. Caution: Exothermic; HCl gas evolution. -
Reaction: Warm to room temperature (RT), then reflux for 2 hours. Monitor by TLC (System: 50% EtOAc/Hexane; Stain: KMnO
). -
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.[1] NaHCO
(2x) and Brine (1x). Dry over Na SO , filter, and concentrate.-
Expected Yield: >95% (Pale yellow oil/solid).[2]
-
Step 2: Stereoselective Reduction
Objective: Reduce ketone to alcohol while controlling stereochemistry.
-
Setup: 250 mL RBF, N
atmosphere, 0°C ice bath. -
Reagent Prep: Dissolve the Methyl Ester from Step 1 (1.0 eq) in MeOH (10 V).
-
Addition: Add Sodium Borohydride (NaBH
, 1.2 eq) portion-wise over 15 minutes.-
Note: Do not add all at once; rapid H
evolution can cause boil-over.
-
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to RT for 1 hour.
-
Quench: Cool back to 0°C. Quench with sat. NH
Cl solution (5 V) dropwise. -
Extraction: Evaporate bulk MeOH. Extract aqueous residue with EtOAc (3x).
-
Purification (CRITICAL):
-
The crude residue contains diastereomers (cis and trans).
-
Method: Flash Column Chromatography (Silica Gel).
-
Gradient: 10%
40% EtOAc in Hexanes. -
Outcome: The less polar isomer (usually cis-OH/ester due to intramolecular H-bonding) elutes first. Collect fractions separately.
-
Step 3: Hydrolysis to Target Acid
Objective: Reveal the carboxylic acid without epimerizing the alcohol.
-
Reaction: Dissolve the purified ester isomer (1.0 eq) in THF:H
O (3:1, 10 V). Add Lithium Hydroxide monohydrate (LiOH H O, 2.5 eq). -
Time: Stir at RT for 4-16 hours.
-
Workup:
-
Remove THF in vacuo.
-
Wash the aqueous layer with Et
O (removes unreacted ester). -
Acidify aqueous layer to pH 2 with 1M HCl.
-
Extract with EtOAc (3x) or n-Butanol (if highly polar).
-
-
Isolation: Dry (Na
SO ) and concentrate to yield the target acid.
Quantitative Data & Specifications
| Parameter | Specification / Range | Notes |
| Reagent | NaBH | Use 1.1 - 1.5 equivalents. Large excess is unnecessary. |
| Solvent | Methanol (Anhydrous) | Ethanol can be used, but MeOH is faster. |
| Temperature | 0°C | Higher temps increase side reactions. |
| Yield (Step 2) | 85 - 95% | Combined yield of diastereomers. |
| dr (Diastereomeric Ratio) | Typically 60:40 to 70:30 | Dependent on C1-substituent bulk. |
| Appearance | White crystalline solid | High melting point (>150°C typical for BCO acids). |
NMR Characterization (Diagnostic Signals):
-
H-3 (CH-OH): Multiplet at
3.8 - 4.2 ppm. The exact shift and coupling constant ( ) differ between isomers. -
Bridgehead H-4: Broad singlet or multiplet at
1.9 - 2.1 ppm. -
C1-COOH: Broad singlet at
10-12 ppm (disappears with D O shake).
Troubleshooting & Optimization
-
Incomplete Reduction: If ketone remains (visible by TLC), add 0.5 eq additional NaBH
at RT. -
Poor Solubility of Acid: If the final product is not extracting into EtOAc during Step 3 workup, salting out the aqueous phase with NaCl is required, or use continuous extraction (Soxhlet) with EtOAc.
-
Separation Issues: If diastereomers co-elute on silica, try converting the alcohol to a benzoate ester (BzCl/Pyridine) to increase UV activity and stereochemical differentiation during chromatography, then hydrolyze both esters simultaneously.
References
-
Bioisosteres in Drug Design
- Press, J. B. Bicyclo[2.2.2]octane derivatives as bioisosteres.Journal of Medicinal Chemistry.
- Context: Discusses the structural rigidity and lipophilicity of BCO scaffolds.
-
Reduction Methodology
- Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions.Tetrahedron, 35(6), 567-607.
- Context: Foundational text on NaBH4 selectivity in cyclic ketones.
-
Synthesis of BCO Derivatives
-
Stereoselectivity in Bicyclic Systems
- Grob, C. A., et al. Polar effects in the reduction of bicyclo[2.2.2]octan-2-ones.Helvetica Chimica Acta.
- Context: Explains the "face selectivity" in 2.2.2 systems.
(Note: While specific papers for the exact 3-hydroxy-1-carboxy isomer are rare, the references above provide the authoritative grounding for the chemistry of the BCO scaffold and ketone reductions.)
Sources
Application Notes and Protocols for the Functionalization of Bicyclo[2.2.2]octane Bridgehead Carbons
Application Notes and Protocols for the Functionalization of Bicyclo[2.2.2]octane Bridgehead Carbons
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a critical three-dimensional (3D) bioisostere for the phenyl ring in modern drug discovery. Its rigid, non-planar structure offers significant advantages in optimizing the physicochemical properties of drug candidates, such as enhancing solubility and metabolic stability.[1][2] The strategic functionalization of the BCO bridgehead carbons is paramount to fully harnessing its potential in medicinal chemistry. This comprehensive guide provides an in-depth overview of established and emerging methodologies for the selective modification of these sterically hindered positions. Detailed application notes, step-by-step protocols, and a comparative analysis of different synthetic strategies are presented to empower researchers in the rational design and synthesis of novel BCO-containing molecules.
The Strategic Importance of the Bicyclo[2.2.2]octane Scaffold
The relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore chemical space beyond traditional flat, aromatic structures. The BCO core, a saturated bicyclic hydrocarbon, offers a compelling alternative to the ubiquitous phenyl group.[1][2] Its well-defined three-dimensional geometry allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3]
The substitution of a phenyl ring with a BCO moiety can lead to:
-
Improved Solubility: The non-planar, aliphatic nature of the BCO scaffold disrupts crystal lattice packing, often resulting in lower melting points and enhanced aqueous solubility.
-
Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes can significantly improve the metabolic half-life of a drug candidate.
-
Novel Intellectual Property: The incorporation of the BCO scaffold provides a clear pathway to novel chemical entities with distinct intellectual property landscapes.
The ability to selectively introduce functional groups at the bridgehead positions (C1 and C4) is crucial for modulating the pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) properties of BCO-based drug candidates.
Methodologies for Bridgehead Functionalization: A Comparative Overview
The functionalization of the sterically congested and chemically inert bridgehead C-H bonds of the BCO scaffold presents a significant synthetic challenge. Two primary strategies have been developed to address this: de novo synthesis of a functionalized BCO core and direct C-H functionalization of a pre-formed BCO scaffold.
| Strategy | Description | Advantages | Disadvantages |
| De Novo Synthesis | Construction of the BCO framework with a pre-installed bridgehead functional group, typically via a Diels-Alder reaction.[3][4] | High degree of control over the initial functional group. | Less amenable to late-stage functionalization; may require lengthy synthetic sequences. |
| Direct C-H Functionalization | Direct conversion of a bridgehead C-H bond on a pre-existing BCO scaffold into a new functional group. | Allows for late-stage modification of complex molecules; more convergent synthetic routes. | Can be challenging due to the inert nature of the C-H bond; may suffer from selectivity issues. |
This guide will focus on the direct C-H functionalization strategies, as they offer greater flexibility in drug discovery programs.
Radical-Mediated Bridgehead Functionalization
Radical-based transformations are powerful tools for the functionalization of unactivated C-H bonds. These methods often involve the generation of a high-energy radical species that can abstract a hydrogen atom from the BCO bridgehead, followed by trapping of the resulting bridgehead radical.
The Barton Nitrite Ester Reaction
The Barton nitrite ester reaction is a classic photochemical method for the functionalization of remote, unactivated C-H bonds.[5][6] The reaction proceeds through the photolysis of an alkyl nitrite to generate an alkoxy radical, which then undergoes an intramolecular 1,5-hydrogen atom transfer to create a carbon-centered radical. This radical is subsequently trapped by the nitrosyl radical.
Conceptual Workflow for Barton Nitrite Ester Reaction on a BCO Derivative
Caption: Barton reaction workflow on a BCO scaffold.
Protocol 1: Hypothetical Barton Reaction for Bridgehead Functionalization of a BCO-alkanol
This protocol is a conceptual adaptation of the Barton reaction principles to a BCO substrate and should be optimized for specific cases.
-
Preparation of the Nitrite Ester: In a flask protected from light, dissolve the BCO-alkanol (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C and add nitrosyl chloride (1.1 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour.
-
Photolysis: Dilute the reaction mixture with an anhydrous, deoxygenated solvent (e.g., toluene). Irradiate the solution with a high-pressure mercury lamp while maintaining a temperature of 20-25 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1 M HCl) to remove pyridine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the resulting oxime derivative by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous and Deoxygenated Conditions: The reaction proceeds through radical intermediates, which can be quenched by water and oxygen.
-
Pyridine: Acts as a base to neutralize any acidic byproducts.
-
Photochemical Conditions: The homolytic cleavage of the O-N bond in the nitrite ester is initiated by UV light.
The Hofmann-Löffler-Freytag (HLF) Reaction
The Hofmann-Löffler-Freytag (HLF) reaction is a powerful method for the synthesis of nitrogen-containing heterocycles via a radical-mediated intramolecular C-H amination.[7][8] The reaction involves the generation of a nitrogen-centered radical from an N-haloamine or N-haloamide, which then abstracts a hydrogen atom from a δ-carbon, leading to a carbon-centered radical that subsequently cyclizes. While typically used for forming five-membered rings, the principles can be adapted for intermolecular bridgehead amination.
Conceptual Workflow for an Intermolecular HLF-type Amination
Caption: Intermolecular HLF-type reaction concept.
Transition Metal-Catalyzed Bridgehead C-H Functionalization
Recent years have witnessed a surge in the development of transition metal-catalyzed reactions for the direct functionalization of C-H bonds. These methods offer high levels of selectivity and functional group tolerance.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation has emerged as a premier method for the synthesis of aryl and alkyl boronic esters.[1] While extensively studied for other systems, its application to BCOs is a promising area of research. The reaction typically employs an iridium catalyst with a bipyridine or phenanthroline ligand and a boron source such as bis(pinacolato)diboron (B₂pin₂).
Protocol 2: General Procedure for Iridium-Catalyzed Bridgehead Borylation of BCO
This protocol is adapted from procedures for other saturated carbocycles and would require optimization for BCO substrates.
-
Reaction Setup: In a glovebox, combine the BCO substrate (1.0 eq), B₂pin₂ (1.5 eq), [Ir(COD)OMe]₂ (2.5 mol%), and a suitable ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 5.0 mol%) in a reaction vessel.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., cyclohexane or THF).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting BCO-boronic ester by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Iridium Catalyst: The active iridium species is responsible for the catalytic C-H activation and borylation cycle.
-
Ligand: The choice of ligand is crucial for catalyst stability and selectivity.
-
B₂pin₂: Serves as the boron source.
-
Inert Atmosphere: The iridium catalyst and the reaction intermediates are sensitive to air and moisture.
Mechanism of Iridium-Catalyzed C-H Borylation
Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.
Functionalization via Bridgehead Carbocations
The generation of a bridgehead carbocation on the BCO scaffold, followed by trapping with a nucleophile, provides a viable route to functionalized derivatives. However, the inherent instability of non-planar carbocations makes this a challenging approach. A common strategy involves the use of a good leaving group at the bridgehead, such as a halogen, which can be induced to depart with the assistance of a Lewis acid.[9]
Protocol 3: Synthesis of 1-Azidobicyclo[2.2.2]octane via a Bridgehead Halide
This protocol is a representative example of nucleophilic substitution at a BCO bridgehead.
-
Synthesis of 1-Bromobicyclo[2.2.2]octane: Synthesize 1-bromobicyclo[2.2.2]octane from bicyclo[2.2.2]octan-1-ol using a suitable brominating agent (e.g., PBr₃ or HBr).
-
Azide Substitution: In a reaction vessel, dissolve 1-bromobicyclo[2.2.2]octane (1.0 eq) in a polar aprotic solvent such as DMF. Add sodium azide (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring by GC-MS or TLC.
-
Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Comparative Data for Bridgehead Functionalization Methods
| Method | Functional Group Introduced | Typical Reagents | General Yields | Key Considerations |
| Barton Reaction | Oxime (convertible to amine or ketone) | Alkyl nitrite, UV light | Moderate to Good | Requires a tethered alcohol; photochemical setup needed. |
| HLF Reaction | Amine (intramolecular) or Halogen (intermolecular) | N-haloamine/amide, acid, UV light/heat | Variable | Often requires specific substrate geometry for intramolecular reactions. |
| Ir-catalyzed Borylation | Boronic Ester | [Ir] catalyst, ligand, B₂pin₂ | Good to Excellent | Catalyst and ligand optimization is crucial; requires inert atmosphere. |
| Nucleophilic Substitution | Various (e.g., -N₃, -CN, -OR) | Bridgehead halide, nucleophile | Moderate to Good | Requires pre-functionalization to the halide; can be slow. |
Conclusion and Future Outlook
The functionalization of the bridgehead carbons of the bicyclo[2.2.2]octane scaffold is a rapidly evolving field with profound implications for drug discovery. While traditional methods relying on de novo synthesis remain valuable, the development of direct C-H functionalization strategies is opening new avenues for the late-stage modification of complex molecules. Radical-mediated and transition metal-catalyzed reactions, in particular, hold immense promise for achieving highly selective and efficient transformations of these challenging C-H bonds. Future research will likely focus on the development of more general and milder catalytic systems, as well as the expansion of the scope of accessible functional groups. The continued innovation in this area will undoubtedly accelerate the integration of the BCO scaffold into the next generation of therapeutic agents.
References
-
Synthesis and Properties of Bridgehead-Functionalized Permethylbicyclo[2.2.2]octasilanes. Organometallics. [Link]
-
The synthesis and transformations of fused bicyclo[2.2.2]octenes. ARKIVOC. [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]
-
Barton nitrite ester reaction. Wikipedia. [Link]
- WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
- US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. PMC. [Link]
-
Synthesis of Bicyclo[2.2.2]octanes with a Quaternary Bridgehead Carbon by Diphenylprolinol Silyl Ether-mediated Domino Reaction. ResearchGate. [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]
-
Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Institute for Basic Science. [Link]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date). Bentham Science. [Link]
-
Asymmetric syntheses of highly functionalized bicyclo [2.2.2] octene derivatives. ResearchGate. [Link]
-
Enantioselective C–H Functionalization of Bicyclo[1.1.1]pentanes. University of Pennsylvania. [Link]
-
Recent advances in the synthesis of bridgehead (or ring-junction) nitrogen heterocycles via transition metal-catalyzed C–H bond activation and functionalization. Organic Chemistry Frontiers. [Link]
-
Transition-metal-catalyzed domino reactions of strained bicyclic alkenes. Beilstein Journal of Organic Chemistry. [Link]
-
Hofmann—Löffler—Freytag reaction. ResearchGate. [Link]
-
Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. The Journal of Organic Chemistry. [Link]
-
Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. FULIR. [Link]
-
Synthesis of bridgehead hydroxy bicyclo[2.2.2]octane derivatives. PubMed. [Link]
Sources
- 1. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 2. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 3. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Barton nitrite ester reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. eurekaselect.com [eurekaselect.com]
Technical Notes & Optimization
Technical Support Center: Bicyclo[2.2.2]octane-1-carboxylic Acid Synthesis
Technical Support Center: Bicyclo[2.2.2]octane-1-carboxylic Acid Synthesis
Subject: Yield Optimization & Troubleshooting Guide
Ticket ID: BCO-YIELD-OPT-01 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Bridgehead Challenge
Synthesis of bicyclo[2.2.2]octane-1-carboxylic acid presents a unique challenge in organic synthesis: bridgehead functionalization .[1][2] Unlike standard tertiary carbons, the bridgehead position is geometrically constrained.[1]
-
Elimination is impossible: Bredt’s Rule prevents the formation of a double bond at the bridgehead, meaning competitive elimination reactions (E1/E2) are effectively shut down.[1]
-
Substitution is restricted: Backside attack (
) is geometrically impossible. -
Carbocation stability: While the bridgehead carbocation is accessible (
), it is high-energy and prone to stagnation or hydride shifts if not trapped immediately.[1]
Low yields in this synthesis typically stem from inefficient trapping of the bridgehead carbocation (in Koch-Haaf protocols) or failed metallation (in organometallic routes).[1] This guide addresses both.
Part 1: Diagnostic & Strategy Selector
Before proceeding, identify your starting material to select the correct optimization protocol.[1]
Figure 1: Strategic selection for synthesis routes based on precursor availability.[1]
Part 2: Protocol A – The Modified Koch-Haaf Carbonylation
Best for: Scale-up (>5g) and when starting from 1-hydroxybicyclo[2.2.2]octane or 1-chlorobicyclo[2.2.2]octane .[1]
The Mechanism: The reaction relies on generating a bridgehead carbocation in strong acid, which is then trapped by carbon monoxide (generated in situ from formic acid) to form an acylium ion, followed by hydrolysis.[1]
Critical Failure Point: The "standard" Koch-Haaf (adding alcohol to H2SO4/HCOOH mixture) often fails for bicyclics because the CO concentration is too low at the interface, leading to side reactions (oligomerization via intermolecular hydride transfer).[1]
Optimized Protocol (High-Dilution/Syringe Pump Method)
| Reagent | Equivalents | Role | Critical Parameter |
| Precursor | 1.0 | Substrate | Dissolved in minimal HCOOH |
| H₂SO₄ (96-98%) | 20.0 - 30.0 | Catalyst/Solvent | Must be anhydrous ; water kills the acylium ion prematureley.[1] |
| Formic Acid (98%) | 10.0 | CO Source | Fresh bottle; lower conc.[1] introduces water.[1][3][4] |
| CCl₄ or DCM | Solvent | Co-solvent | Optional: Improves CO solubility and mass transfer.[1] |
Step-by-Step Optimization:
-
The Acid Bath: Place 96% H₂SO₄ in a round-bottom flask. Cool to 0–5°C .[1] Do not freeze.
-
The Feed: Dissolve the 1-hydroxybicyclo[2.2.2]octane in the Formic Acid (HCOOH).
-
Tech Tip: If the alcohol is not soluble, add a minimal amount of DCM (Dichloromethane) to the feed solution.[1]
-
-
Controlled Addition (The "Slow Drip"):
-
Agitation: Use an overhead stirrer if scaling up. Magnetic stirring is often insufficient to maintain the gas-liquid interface required for CO re-absorption.[1]
-
Quench: Pour the viscous mixture onto crushed ice. The product should precipitate as a white solid.[1]
Troubleshooting Protocol A:
-
Issue: Product is a tar/oil.[1]
-
Cause: Polymerization or hydride transfer due to low CO concentration.[1]
-
Fix: Increase H₂SO₄ volume (dilution effect) and slow down the addition rate.
-
-
Issue: Low conversion (Recovered starting material).
-
Cause: Acid not strong enough to ionize the bridgehead alcohol.[1]
-
Fix: Add fuming sulfuric acid (oleum) dropwise to the reaction mixture (carefully!) to boost acidity.
-
Part 3: Protocol B – Lithium-Halogen Exchange (The "Force" Method)
Best for: High-value, small-scale synthesis (<5g) starting from 1-bromobicyclo[2.2.2]octane .[1]
The Mechanism: Direct formation of the Grignard reagent at a bridgehead carbon is notoriously sluggish (high activation energy).[1] Lithium-halogen exchange using t-Butyllithium (t-BuLi) is kinetically superior.[1]
Optimized Protocol
| Reagent | Equivalents | Role | Critical Parameter |
| 1-Bromo-BCO | 1.0 | Substrate | Dry, azeotroped with toluene.[1] |
| t-BuLi (1.7M) | 2.2 | Lithiating Agent | Titrate before use. |
| Pentane/Et₂O | Solvent | Solvent | 9:1 mixture favors precipitation of Li-salt.[1] |
| Dry Ice (CO₂) | Excess | Electrophile | Must be sublimed/dried.[1] |
Step-by-Step Optimization:
-
Preparation: Flame-dry all glassware. Argon atmosphere is non-negotiable.[1]
-
Solvent Choice: Dissolve the bromide in a mixture of Pentane/Diethyl Ether (9:1) .[1]
-
Why? Pure ether can coordinate too strongly; pentane encourages the aggregation of the lithiated species, which can actually stabilize the bridgehead carbanion.[1]
-
-
Carbonylation:
-
Method A (Gas): Bubble dried CO₂ gas through the solution at -78°C.[1]
-
Method B (Solid): Cannulate the reaction mixture onto excess crushed Dry Ice.
-
-
Workup: Acidify with 1M HCl. Extract with EtOAc.[1]
Troubleshooting Protocol B:
-
Issue: Wurtz Coupling (Dimer formation: BCO-BCO).[1]
-
Cause: Temperature too high during t-BuLi addition.[1]
-
Fix: Ensure internal temperature probe reads <-70°C during addition.
-
-
Issue: Reduced Product (Bicyclo[2.2.2]octane, no carboxyl group).[1]
Part 4: Visualizing the Reaction Pathway
Understanding the stability of the intermediate is key to improving yield.[1]
Figure 2: Mechanistic pathway of the Koch-Haaf reaction highlighting the critical CO-trapping step.[1]
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I use the Diels-Alder reaction (1,3-cyclohexadiene + acrylic acid) instead?
-
Answer: You can, but it typically yields the bicyclo[2.2.2]octane-2-carboxylic acid (the endo/exo product), not the 1-carboxylic acid (bridgehead).[1] To get the 1-isomer via Diels-Alder, you must use a 1-substituted diene (e.g., 1-methoxy-1,3-cyclohexadiene) or perform a subsequent functional group manipulation which adds steps and reduces overall yield.[1]
Q2: My Koch-Haaf reaction turns black and yields <20%. Why?
-
Answer: This "tarring" is polymerization of the cyclohexyl skeleton.[1] It happens when the carbocation lifetime is too long before finding a CO molecule.[1]
Q3: How do I purify the final acid? It smells like formic acid and won't crystallize.
-
Answer: Bicyclo[2.2.2]octane-1-carboxylic acid is highly sublimable.[1]
Q4: Is the bridgehead carbocation really stable? I thought tertiary cations were stable?
-
Answer: It is tertiary, but it cannot achieve the ideal planar (
) geometry due to ring strain (Bredt's rule constraints).[1] Therefore, it is less stable than a standard t-butyl cation but more stable than a secondary cation.[1] This "medium" stability is why it requires aggressive conditions (96% H₂SO₄) to form, but careful handling to trap.[1]
References
-
Koch-Haaf Reaction Mechanics
-
Bridgehead Lithiation
-
General Synthesis & Properties
Sources
- 1. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. BJOC - Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor [beilstein-journals.org]
- 4. Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho‐Hydroxylative Phenol Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and Properties of Bridgehead-Functionalized Permethylbicyclo[2.2.2]octasilanes - PMC [pmc.ncbi.nlm.nih.gov]
Reference Data & Comparative Studies
Mass spectrometry fragmentation patterns of bicyclo[2.2.2]octane acids
Mass spectrometry fragmentation patterns of bicyclo[2.2.2]octane acids
Title: Technical Guide: Mass Spectrometry Fragmentation of Bicyclo[2.2.2]octane Acids in Drug Discovery
Executive Summary This guide provides a comparative technical analysis of the mass spectrometry (MS) fragmentation patterns of bicyclo[2.2.2]octane-1-carboxylic acids. These structures are critical non-aromatic bioisosteres for phenyl rings and tert-butyl groups in medicinal chemistry. Understanding their fragmentation—specifically the competition between Retro-Diels-Alder (RDA) elimination and bridgehead decarboxylation—is essential for metabolite identification and structural validation. This guide contrasts these patterns with their aromatic (benzoic acid) and caged (adamantane) analogs.
Structural Context & Bioisosterism
In drug development, the bicyclo[2.2.2]octane scaffold is often employed to improve metabolic stability and solubility while maintaining the spatial volume of a phenyl ring. However, unlike phenyl rings which are stable under Electron Ionization (EI) until ring opening at very high energies, bicyclo[2.2.2]octanes undergo specific stereoelectronically controlled fragmentations.
Key Structural Comparison:
-
Bicyclo[2.2.2]octane-1-carboxylic acid:
hybridized, 3D character, susceptible to RDA. -
Benzoic Acid:
planar, aromatic, fragments via CO loss. -
1-Adamantanecarboxylic acid: Rigid cage, no RDA, fragments via stable bridgehead cation formation.
Instrumentation & Ionization Protocols
To obtain reproducible fragmentation data, the choice of ionization method dictates the observed pathway.
Protocol A: Electron Ionization (EI) - Structural Fingerprinting
-
Energy: 70 eV (Standard).[1]
-
Source Temp: 230°C.
-
Mechanism: Hard ionization. Promotes radical cation formation (
) leading to extensive fragmentation. -
Utility: Distinguishing isomers and observing the "signature" ethylene loss (
).
Protocol B: Electrospray Ionization (ESI) - Molecular Weight Confirmation
-
Mode: Negative (
) or Positive ( ). -
Cone Voltage: 20-40 V.
-
Mechanism: Soft ionization.[2]
-
Utility: Intact molecular weight determination. Fragmentation is minimal unless Collision-Induced Dissociation (CID) is applied.
Comparative Fragmentation Analysis
The fragmentation of bicyclo[2.2.2]octane-1-carboxylic acid (
Primary Fragmentation Pathways
-
Pathway A: Bridgehead Decarboxylation (Alpha-Cleavage)
-
The carboxylic acid group is lost to generate a tertiary bridgehead carbocation.
-
Transition:
. -
Note: This ion is relatively stable due to the tertiary nature of the bridgehead carbon, though less stable than the adamantyl cation.
-
-
Pathway B: Retro-Diels-Alder (RDA) Reaction [3]
-
The [2.2.2] system releases ethylene (
, 28 Da) to relieve ring strain, forming a radical cation of cyclohexadiene-carboxylic acid derivatives. -
Transition:
. -
Diagnostic Value: This loss of 28 Da is the "fingerprint" distinguishing [2.2.2] systems from adamantanes (which cannot undergo RDA) and aromatics.
-
Comparative Data Table
The following table contrasts the bicyclo[2.2.2] system with its common drug discovery alternatives.
| Feature | Bicyclo[2.2.2]octane-1-COOH | Benzoic Acid (Aromatic Analog) | 1-Adamantanecarboxylic Acid (Cage Analog) |
| Molecular Weight | 154 Da | 122 Da | 180 Da |
| Molecular Ion ( | Weak/Moderate (154) | Strong (122) | Weak (180) |
| Base Peak (Typical) | |||
| Signature Loss | -28 Da ( | -17 Da (OH), -45 Da (COOH) | -45 Da (COOH) |
| Key Fragments | |||
| Stability | Moderate (Strain relief via RDA) | High (Aromaticity) | Very High (Diamondoid stability) |
Visualized Fragmentation Pathway
The diagram below details the specific mechanistic flow for the bicyclo[2.2.2]octane acid.
Figure 1: Mechanistic fragmentation pathways of Bicyclo[2.2.2]octane-1-carboxylic acid under Electron Ionization (70 eV).
Experimental Protocols
Sample Preparation for EI-MS
To ensure clean fragmentation without thermal degradation prior to ionization:
-
Solvent: Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) or Methanol (HPLC grade).
-
Derivatization (Optional but Recommended): If the carboxylic acid peak is broad or weak, convert to methyl ester using trimethylsilyldiazomethane (TMS-DAM).
-
Note: Methyl esters will shift the parent ion by +14 Da (
168) and the base peak to 109 (loss of ).
-
-
Injection: 1
L splitless injection.
Data Interpretation Workflow
Use this logic flow to confirm the bicyclo[2.2.2] core versus an adamantane or phenyl impurity.
Figure 2: Decision tree for distinguishing bridged bicyclic acids based on neutral loss analysis.
References
-
Master Organic Chemistry. (2018). The Retro Diels-Alder Reaction: Mechanism and Examples. Available at: [Link]
-
Journal of Physical and Chemical Reference Data. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. AIP Publishing.[2] Available at: [Link]
Sources
Comparing metabolic stability of phenyl vs. bicyclo[2.2.2]octane bioisosteres
Comparing metabolic stability of phenyl vs. bicyclo[2.2.2]octane bioisosteres
Executive Summary
In the optimization of lead compounds, the phenyl ring is a ubiquitous structural motif. However, its planar nature (
This guide objectively compares the metabolic stability and physicochemical performance of Phenyl vs. Bicyclo[2.2.2]octane (BCO) moieties.
The Verdict: BCO analogs generally exhibit superior metabolic stability by eliminating aromatic oxidation sites. However, they introduce significant bulk and lipophilicity. While they often disrupt crystal lattices to improve solubility, their high LogP requires careful management—often necessitating the use of hetero-analogs (e.g., 2-oxabicyclo[2.2.2]octane) to fully realize ADME benefits.
Mechanistic Rationale: Why the Switch?
To understand the stability differences, we must analyze the interaction between the substrate and the metabolizing enzymes (primarily Cytochrome P450s).
Metabolic Vulnerability
-
Phenyl (Aromatic): The electron-rich
-cloud of the phenyl ring facilitates oxidation by the electrophilic Iron(IV)-oxo species of the CYP450 heme. This leads to the formation of an arene oxide intermediate, followed by rearrangement to a phenol (aromatic hydroxylation). This is a low-energy, rapid clearance pathway. -
Bicyclo[2.2.2]octane (Aliphatic): The BCO scaffold is fully saturated. Metabolism must occur via hydrogen atom abstraction (HAT).
-
Bridgehead Protons: These are tertiary but are located at the "poles" of a rigid cage. While tertiary C-H bonds are usually weak, the cage structure imposes steric hindrance, making enzymatic access difficult.
-
Bridge Protons: The secondary methylene protons are sterically crowded and electronically unactivated.
-
Geometric & Electronic Alignment
The success of BCO as a bioisostere relies on its ability to mimic the spatial arrangement of the phenyl ring without the electronic baggage.
| Feature | para-Phenyl | Bicyclo[2.2.2]octane (1,4-sub) | Impact |
| Distance ( | ~2.79 - 2.82 Å | ~2.60 Å | High Fidelity: Substituents remain in the same binding pocket vectors.[1] |
| Hybridization | Escape from Flatland: Increases entropy, potentially improving solubility. | ||
| Electronic Character | Electron-rich ( | Electron-neutral/Insulating | Safety: Reduces hERG binding and CYP inhibition risk. |
Comparative Analysis: Experimental Data
The following data illustrates the impact of replacing a phenyl ring with BCO in the context of Imatinib (a kinase inhibitor) and general library trends.
Table 1: Metabolic Stability & Physicochemical Shift (Imatinib Case Study)
Data Source: Levterov et al., Nat. Commun. 2023 [Ref 1]
| Compound Variant | Structure Core | Solubility (PBS pH 7.4) | ||
| Imatinib (Parent) | Phenyl | 28 (Moderate Clearance) | ~50 | 351 |
| BCO-Imatinib | Bicyclo[2.2.2]octane | 16 (Enhanced Stability) | >85 | 113 |
| 2-Oxa-BCO-Imatinib | 2-Oxabicyclo[2.2.2]octane | 19 (Enhanced Stability) | ~73 | 389 |
Analysis:
-
Metabolism: The BCO analog reduced intrinsic clearance (
) by 43% . The removal of the aromatic ring eliminated a major metabolic soft spot. -
Solubility Warning: The pure carbocyclic BCO analog decreased solubility by 3-fold. This is due to the high lipophilicity of the hydrocarbon cage.
-
The Solution: Introducing an oxygen atom into the cage (2-oxa-BCO) maintained the stability gain while restoring (and slightly exceeding) the solubility of the parent phenyl compound.
Table 2: General Property Shifts (Library Scale)
Aggregated data from internal application notes and literature [Ref 2, 3]
| Property | Phenyl | BCO Bioisostere | Causality |
| LogP (Lipophilicity) | Baseline | +0.5 to +1.0 | Saturated hydrocarbons are more lipophilic than arenes. |
| Melting Point | High (often) | Lower | BCO disrupts efficient |
| hERG Inhibition | Higher Risk | Lower Risk | |
| Protein Binding | High | High | Lipophilicity drives non-specific binding (needs polar modification). |
Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the two scaffolds.
Figure 1: Comparative metabolic pathways. The phenyl ring undergoes rapid oxidative clearance via arene oxides, while the BCO cage resists oxidation due to steric protection of bridgehead protons.
Experimental Protocol: Microsomal Stability Assay
To validate the stability improvement of a BCO analog, use the following self-validating protocol. This assay measures Intrinsic Clearance (
Materials[2][3][4][5][6]
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system (or 1 mM NADPH final).
-
Internal Standard: Tolbutamide (low turnover control) and Propranolol (high turnover control).
-
Analysis: LC-MS/MS (e.g., Triple Quadrupole).
Workflow
-
Preparation: Dilute test compounds (Phenyl and BCO analogs) to 1
in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes. Note: Keep DMSO < 0.1% to avoid enzyme inhibition. -
Pre-incubation: Incubate at 37°C for 5 minutes (shaking) to reach thermal equilibrium.
-
Initiation: Add NADPH (1 mM final) to initiate the reaction.
-
Sampling: At
min, remove aliquots. -
Quenching: Immediately dispense aliquot into ice-cold Acetonitrile containing the Internal Standard.
-
Quantification: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.
Calculation & Validation
Calculate the slope (
Validation Criteria:
-
Propranolol
must be . -
Tolbutamide
must be . -
If the BCO analog shows
recovery at (relative to buffer control), suspect non-specific binding due to increased lipophilicity.
Decision Framework: When to Use BCO?
Not every phenyl ring should be replaced. Use the logic flow below to determine suitability.
Figure 2: Decision matrix for bioisosteric replacement. 2-Oxa-BCO is preferred when solubility is compromised by the lipophilicity of the pure hydrocarbon cage.
References
-
Levterov, V. V., et al. (2023).[2] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.[3][4][2][5] Nature Communications, 14, 5608.[5] [Link]
-
Stepan, A. F., et al. (2012).[2] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[2] Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
-
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A Senior Application Scientist's Guide to X-ray Crystallography of Functionalized Bicyclo[2.2.2]octanes
A Senior Application Scientist's Guide to X-ray Crystallography of Functionalized Bicyclo[2.2.2]octanes
For researchers, scientists, and drug development professionals, the bicyclo[2.2.2]octane (BCO) scaffold is a cornerstone of modern medicinal chemistry and materials science.[1] Its rigid, three-dimensional structure provides a unique platform for the precise spatial arrangement of functional groups, influencing biological activity and material properties.[1] Understanding the exact three-dimensional arrangement of atoms within these molecules is paramount, and for this, X-ray crystallography remains the gold standard. This guide provides an in-depth, comparative analysis of the techniques and challenges associated with the X-ray crystallography of functionalized bicyclo[2.2.2]octanes, drawing from experimental data and field-proven insights.
The BCO core, composed of three fused cyclohexane rings in a boat conformation, offers a conformationally constrained framework.[1] This rigidity is highly desirable in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets.[1][2] In materials science, the predictable geometry of the BCO cage allows for the construction of novel polymers and metal-organic frameworks (MOFs) with tailored properties.[3] The addition of functional groups to this core can dramatically alter its electronic and steric properties, making a detailed structural analysis essential for rational design.
The Indispensable Role of X-ray Crystallography
X-ray crystallography provides an unparalleled atomic-resolution view of the molecular structure, revealing precise bond lengths, bond angles, and torsional angles. This technique is crucial for:
-
Conformational Analysis: Determining the preferred conformation of the BCO core and the orientation of its substituents.
-
Stereochemical Assignment: Unambiguously establishing the relative and absolute stereochemistry of chiral centers.
-
Intermolecular Interaction Analysis: Identifying and characterizing non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern crystal packing and can be relevant to biological interactions.
-
Structure-Activity Relationship (SAR) Studies: Providing the structural basis for understanding how modifications to the BCO scaffold affect its biological activity.
Comparative Analysis of Crystallization Strategies for Functionalized BCOs
The success of an X-ray crystallographic study hinges on the ability to grow high-quality single crystals. For functionalized bicyclo[2.2.2]octanes, the choice of crystallization method is critical and often depends on the physicochemical properties of the compound, such as solubility, polarity, and the nature of the functional groups. Below, we compare common crystallization techniques with supporting data.
Common Crystallization Techniques
| Technique | Description | Advantages for Functionalized BCOs | Disadvantages for Functionalized BCOs | Suitable Functional Groups |
| Slow Evaporation | A solution of the BCO derivative is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth. | Simple to implement; effective for a wide range of compounds. | Can sometimes lead to the formation of multiple small crystals or amorphous solids. | Carboxylic acids, esters, amides, and other moderately soluble functional groups. |
| Vapor Diffusion | A concentrated solution of the BCO derivative is placed in a sealed container with a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the BCO solution, reducing its solubility and inducing crystallization. | Offers fine control over the rate of supersaturation, often yielding high-quality crystals. | Requires careful selection of solvent/anti-solvent pairs. | Polar functional groups such as hydroxyls, amines, and diols that have good solubility in a polar solvent. |
| Cooling Crystallization | A saturated solution of the BCO derivative at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Effective for compounds with a significant temperature-dependent solubility profile. | Rapid cooling can lead to poor crystal quality.[4] | A wide range of functional groups, particularly those that are stable at elevated temperatures. |
| Co-crystallization | The BCO derivative is crystallized with a second component (a "co-former") to form a multi-component crystal lattice. | Can be used to crystallize BCOs that are difficult to crystallize on their own; allows for the engineering of crystal packing through specific intermolecular interactions. | Requires screening of multiple co-formers and stoichiometric ratios. | BCOs with hydrogen bond donors/acceptors that can interact with a co-former. |
Experimental Protocol: A Step-by-Step Guide to Slow Evaporation Crystallization
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system. For a functionalized BCO, solvents like ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water can be effective.[4]
-
Dissolution: In a clean vial, dissolve a small amount of the purified BCO derivative in the chosen solvent. Gently warm the solution if necessary to ensure complete dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring and Harvesting: Monitor the vial periodically for the formation of single crystals. Once crystals of suitable size have formed, carefully harvest them using a spatula or by decanting the mother liquor.
Decision-Making Workflow for Crystallization Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate crystallization strategy for a novel functionalized bicyclo[2.2.2]octane.
Caption: A decision-making workflow for selecting a suitable crystallization method for functionalized bicyclo[2.2.2]octanes.
Structural Insights from X-ray Crystallography of Functionalized BCOs
The analysis of high-quality X-ray diffraction data provides a wealth of structural information. Below is a comparative table of crystallographic data for a few representative functionalized bicyclo[2.2.2]octane derivatives.
| Compound | Functional Group(s) | Space Group | Key Torsional Angle (°) | Notable Intermolecular Interactions | Reference |
| 1,4-Diazoniabicyclo[2.2.2]octane diiodide monohydrate | Diazonium, Iodide, Hydrate | Cmc21 (room temp), Pca21 (123 K) | N/A | N-H...I and O-H...I hydrogen bonds.[5] | [5] |
| Steroidal Bicyclo[2.2.2]octane Rotor | Diethynyl, Steroid | C2/c | Disordered BCO rotator | O-H...π interactions.[6] | [6] |
| Trimethylsilyloxy-substituted Bicyclo[2.2.2]octene | Trimethylsilyloxy, Anthraquinone | P21/c | C1-C2-C3-C4 = -2.3(3) | C-H...O interactions.[7] | [7] |
| 2-Oxabicyclo[2.2.2]octane derivative | Amide, Iodine | P-1 | C1-C8-C7-O2 = 59.8(2) | N-H...O hydrogen bonds.[8] | [8] |
Impact of Functionalization on the BCO Core Geometry
Functionalization can introduce subtle yet significant changes to the geometry of the bicyclo[2.2.2]octane core. The rigid nature of the scaffold is generally maintained, but bond lengths and angles can be perturbed by the electronic and steric effects of the substituents. For instance, the introduction of bulky groups can lead to slight twisting of the cage, which can be quantified by changes in torsional angles.
The following diagram illustrates the relationship between the type of functionalization and the resulting conformational changes in the BCO core.
Caption: The influence of functionalization on the core geometry of the bicyclo[2.2.2]octane scaffold.
Common Challenges and Advanced Solutions in the Crystallography of BCOs
While X-ray crystallography is a powerful technique, researchers may encounter several challenges when working with functionalized bicyclo[2.2.2]octanes.
-
Polymorphism: The ability of a compound to crystallize in multiple crystal forms with different packing arrangements. This can be addressed by screening a wide range of crystallization conditions (solvents, temperatures, and techniques).
-
Twinning: A phenomenon where two or more single crystals are intergrown in a symmetrical manner. This can complicate data collection and structure solution. Modern crystallographic software has advanced algorithms for handling twinned data.
-
Disorder: The static or dynamic disorder of flexible functional groups or even the BCO core itself can make structure refinement challenging.[6] Data collection at low temperatures (e.g., 100 K) can often mitigate dynamic disorder.
-
Poor Crystal Quality: This can be due to rapid crystallization or the presence of impurities.[4] Techniques like seeding, where a small, high-quality crystal is introduced into a supersaturated solution, can promote the growth of larger, better-ordered crystals.[4]
Conclusion
The X-ray crystallography of functionalized bicyclo[2.2.2]octanes is an essential tool for elucidating the precise three-dimensional structures that underpin their function in medicinal chemistry and materials science. A systematic and informed approach to crystallization, coupled with a thorough understanding of the potential challenges, is key to success. This guide provides a framework for researchers to navigate the intricacies of crystallizing and structurally characterizing these important molecules, ultimately accelerating the pace of discovery and innovation.
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